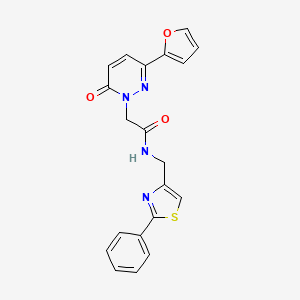
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide represents a novel class of organic molecules that possess significant potential in medicinal chemistry. Its unique structure, featuring a furan moiety and a pyridazine core, suggests various biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N3O3 with a molecular weight of approximately 287.31 g/mol. The structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 923074-03-7 |
| LogP | 2.8352 |
| Polar Surface Area | 77.579 |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives containing pyridazine and furan rings have shown efficacy against various cancer cell lines, including lung (A549) and breast cancer cells.
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth. For example, compounds in this class have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that a related compound exhibited an IC50 value of 27.89 μM against A549 cells, indicating substantial cytotoxicity .
- Another investigation found that modifications to the phenyl group significantly affected activity, suggesting that structural optimization could enhance therapeutic efficacy .
Antimicrobial Activity
In addition to anticancer effects, the compound's structural features suggest potential antimicrobial activity. Compounds with similar furan and pyridazine structures have been documented to display antibacterial and antifungal properties.
- Research Findings :
- A compound with a related structure showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the furan moiety may play a crucial role in mediating these effects .
- The presence of thiazole groups has been correlated with increased activity against certain pathogens, further supporting the potential for this compound as an antimicrobial agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate | Furan + pyridazine core | Antimicrobial properties |
| 1,2,3-Triazole derivatives | Triazole ring | Anticancer (IC50: 0.8–27.08 μM) |
| N-cyclopentyl derivatives | Cyclopentyl + pyridazine | Moderate anticancer activity (IC50: ~32 μM) |
特性
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-18(12-24-19(26)9-8-16(23-24)17-7-4-10-27-17)21-11-15-13-28-20(22-15)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOGZJRYAZOLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














